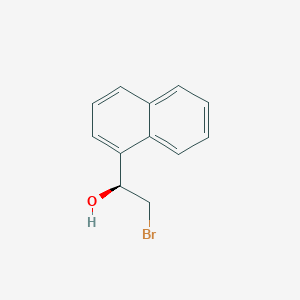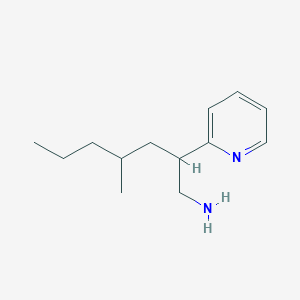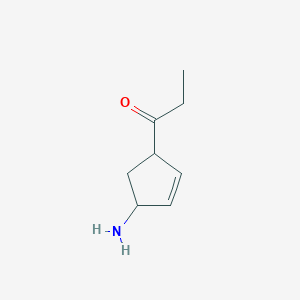
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by a cyclopentene ring substituted with an amino group and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
One common synthetic route includes the aminomethylation of 1-(benzyloxy)propan-2-one with 4-aminocyclopent-2-en-1-one . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Analyse Des Réactions Chimiques
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: Its applications in industry are limited, primarily due to its specialized nature and research-focused use
Mécanisme D'action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The amino group may facilitate binding to proteins or enzymes, potentially altering their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one include:
1-(Cyclopent-2-en-1-yl)propan-2-one: This compound lacks the amino group, making it less reactive in certain biological contexts.
4-Aminocyclopent-2-en-1-one:
The uniqueness of this compound lies in its combination of the cyclopentene ring, amino group, and propanone moiety, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(4-aminocyclopent-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3 |
Clé InChI |
RTHYIVXHLLLJRP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


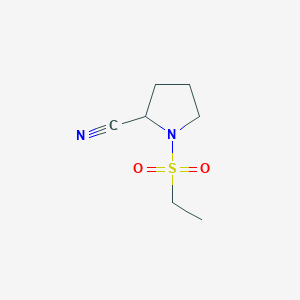
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
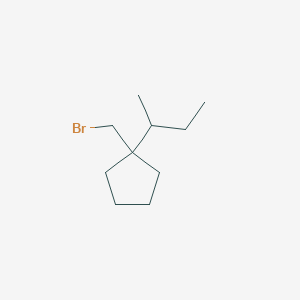
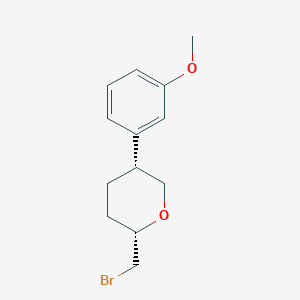
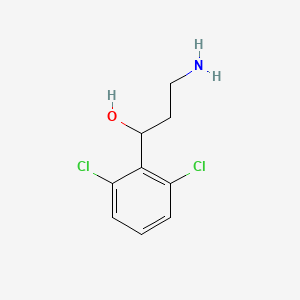
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
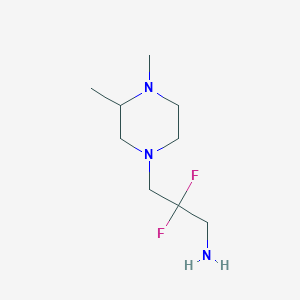
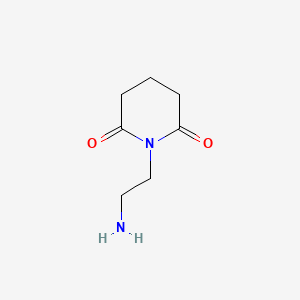
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
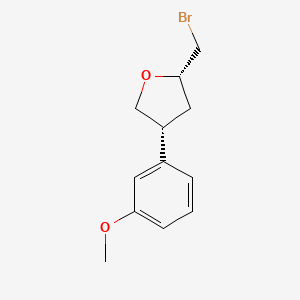
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
